molecular formula C14H17N3O B025323 エント-フロバトリプタン CAS No. 158930-18-8

エント-フロバトリプタン

カタログ番号: B025323
CAS番号: 158930-18-8
分子量: 243.3 g/mol
InChIキー: XPSQPHWEGNHMSK-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ent-Frovatriptan: is a compound belonging to the class of triptan drugs, which are primarily used for the treatment of migraine headaches. It is a serotonin receptor agonist that specifically targets the 5-HT1B and 5-HT1D receptors. This compound is known for its ability to cause vasoconstriction of arteries and veins that supply blood to the head, thereby alleviating migraine symptoms .

科学的研究の応用

ent-Frovatriptan has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the reactivity of triptans and their interactions with various reagents.

    Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmitter activity.

    Medicine: Primarily used for the treatment of migraines, with ongoing research into its efficacy and safety for other neurological conditions.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

作用機序

Target of Action

Ent-Frovatriptan primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the pathophysiology of migraines .

Mode of Action

Ent-Frovatriptan acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it inhibits the excessive dilation of extracerebral and intracranial arteries, a process believed to be involved in the onset of migraines . It’s important to note that Frovatriptan has no significant effects on GABA A mediated channel activity and has no significant affinity for benzodiazepine binding sites .

Biochemical Pathways

It is believed to inhibit the dilation of arteries and veins that supply blood to the head . This vasoconstriction is thought to alleviate the symptoms of migraines .

Pharmacokinetics

The pharmacokinetics of ent-Frovatriptan involve several key aspects:

Result of Action

The molecular and cellular effects of ent-Frovatriptan’s action primarily involve the constriction of blood vessels in the brain, which helps to alleviate the symptoms of migraines . It’s also been found that most triptans, including Frovatriptan, can inhibit the uptake of the H+/OC antiporter substrate, with Frovatriptan emerging as a strong inhibitor .

Action Environment

The action, efficacy, and stability of ent-Frovatriptan can be influenced by various environmental factors. For instance, the bioavailability of Frovatriptan was found to be higher in females compared to males . Additionally, the mean AUC of Frovatriptan was 1.5- to 2-fold higher in healthy elderly subjects (age 65 – 77 years) compared to healthy younger subjects (age 21 - 37 years) . These findings suggest that factors such as sex and age can influence the pharmacokinetics and thus the action of Frovatriptan.

生化学分析

Biochemical Properties

“ent-Frovatriptan” is a 5-HT1B/1D receptor agonist . It binds with high affinity for these receptors, which are primarily found in the brain . The interaction between “ent-Frovatriptan” and these receptors is believed to cause vasoconstriction of arteries and veins that supply blood to the head .

Cellular Effects

“ent-Frovatriptan” exerts its effects on various types of cells, particularly neurons in the brain. It influences cell function by causing vasoconstriction, which can alleviate the swelling of blood vessels around the brain that is often associated with migraines .

Molecular Mechanism

The molecular mechanism of “ent-Frovatriptan” involves its action as a 5-HT1B/1D receptor agonist . By binding to these receptors, “ent-Frovatriptan” can inhibit the excessive dilation of blood vessels in the brain, thereby reducing the severity of migraines .

Temporal Effects in Laboratory Settings

In laboratory settings, “ent-Frovatriptan” has been shown to have a long duration of action, providing protracted analgesic activity . This makes it particularly effective in treating migraines, which can last for several hours .

Metabolic Pathways

“ent-Frovatriptan” is involved in the serotonin (5-HT) pathway, as it acts as an agonist for 5-HT1B/1D receptors . This interaction can influence the metabolic flux of serotonin in the brain, potentially affecting levels of this important neurotransmitter .

Transport and Distribution

Given its role as a 5-HT1B/1D receptor agonist, it is likely that it is transported to areas of the brain where these receptors are prevalent .

Subcellular Localization

The subcellular localization of “ent-Frovatriptan” is likely to be in the vicinity of 5-HT1B/1D receptors, which are primarily found on the cell membranes of neurons in the brain . By binding to these receptors, “ent-Frovatriptan” can exert its effects on cellular function .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-Frovatriptan involves several steps, starting from the appropriate precursors. One common method involves the reaction of a carbazole derivative with various reagents to form the desired triptan structure. The reaction conditions typically include the use of solvents like methanol and catalysts to facilitate the formation of the final product .

Industrial Production Methods: In industrial settings, the production of ent-Frovatriptan is optimized for large-scale synthesis. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final pharmaceutical-grade product .

化学反応の分析

Types of Reactions: ent-Frovatriptan undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

類似化合物との比較

  • Sumatriptan
  • Rizatriptan
  • Naratriptan
  • Zolmitriptan

Comparison: While all these compounds are triptans and share a similar mechanism of action, ent-Frovatriptan is unique in its pharmacokinetic properties. It has a longer half-life compared to other triptans, making it particularly suitable for patients who experience prolonged migraine attacks. Additionally, its high affinity for the 5-HT1B and 5-HT1D receptors contributes to its efficacy in treating migraines .

生物活性

ent-Frovatriptan is a deuterium-labeled derivative of frovatriptan, a medication primarily used for the treatment of migraines. As a serotonin receptor agonist, it specifically targets the 5-HT1B and 5-HT1D receptors, which play crucial roles in the modulation of migraine symptoms through vasoconstriction and inhibition of neurogenic inflammation. This article explores the biological activity of ent-frovatriptan, including its pharmacological properties, mechanisms of action, pharmacokinetics, and clinical findings.

ent-Frovatriptan acts as an agonist at the serotonin 5-HT1B and 5-HT1D receptors. Upon binding to these receptors, it induces vasoconstriction in cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP). This dual action helps alleviate migraine symptoms effectively. The succinate moiety in ent-frovatriptan enhances its solubility and bioavailability, which are critical for therapeutic efficacy .

Pharmacological Properties

The pharmacological profile of ent-frovatriptan is similar to that of its parent compound frovatriptan. Key properties include:

  • Binding Affinity : ent-Frovatriptan exhibits a high binding affinity for the 5-HT1B receptor, approximately four times higher than sumatriptan, making it one of the most potent agonists in this class .
  • Selectivity : It shows higher selectivity for cerebral vasculature compared to coronary vasculature, minimizing potential cardiovascular side effects .
  • Efficacy : Clinical studies indicate that ent-frovatriptan is effective in both acute treatment and prophylaxis of migraines, particularly menstrual migraines .

Pharmacokinetics

The pharmacokinetic profile of ent-frovatriptan reveals important characteristics relevant to its clinical use:

ParameterValue
Half-life Approximately 26 hours
Oral Bioavailability 22%–30%
Time to Peak Concentration 2–3 hours
Metabolism Hepatic via CYP 1A2
Renal Clearance Approximately 40%

ent-Frovatriptan's half-life is notably longer than other triptans, allowing for less frequent dosing. Its pharmacokinetics are not significantly affected by age or mild-to-moderate hepatic impairment, making it suitable for a wide range of patients .

Clinical Findings

Clinical studies have demonstrated the effectiveness and tolerability of ent-frovatriptan in various patient populations. Notable findings include:

  • Efficacy in Acute Treatment : A study reported that patients experienced significant improvement in migraine symptoms when treated with ent-frovatriptan compared to traditional therapies .
  • Tolerability : Patients generally rated ent-frovatriptan higher in terms of tolerability compared to previous triptans, suggesting a favorable side effect profile .
  • Case Studies : Several case reports highlight successful outcomes with ent-frovatriptan administration in patients with chronic migraines who had unresponsive episodes to other treatments .

特性

IUPAC Name

(6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSQPHWEGNHMSK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20422821
Record name ent-Frovatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158930-18-8
Record name (S)-Frovatriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158930-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ent-Frovatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。